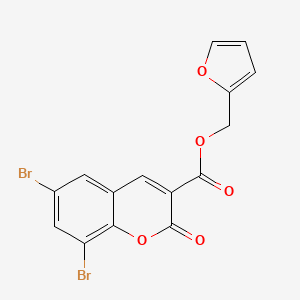
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, also known as FMOCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMOCC is a synthetic compound that is widely used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Bioisosteres and Medicinal Chemistry
Carboxylic acids play a crucial role in the pharmacophore of numerous drugs. However, issues such as unforeseen toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes have been associated with carboxylic acid-containing drugs. Bioisosteres, which include modifications like the introduction of 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, can be used to circumvent these obstacles. This modification can lead to changes in bioactivity, selectivity, or physiochemical properties, offering potential improvements in pharmacological profiles (Horgan & O’ Sullivan, 2021).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), similar in functionality to carboxylates like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, have become increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior allow their utilization in a range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the versatile ordering capability of BTAs, which can be related to the applications of similar carboxylate compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation
Graphene oxide (GO), characterized by numerous oxygen-containing functional groups such as epoxy, hydroxyl, and carboxyl groups, demonstrates significant potential in environmental remediation. The unique structure and exceptional physicochemical properties of GO-based materials, including those derived from carboxylated compounds similar to 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, are beneficial for the sorption of radionuclides from aqueous systems. Such materials offer promising avenues for the removal of radionuclides, highlighting the importance of functionalized carboxylate groups in environmental applications (Yu, Wang, Tan, & Wang, 2015).
Antioxidant Activity Analysis
In the field of food engineering, medicine, and pharmacy, the study of antioxidants, which can include compounds like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, is crucial. Various tests are employed to determine the antioxidant activity, offering insights into the kinetics or equilibrium state based on spectrophotometry. Such analyses are vital for clarifying the operational mechanisms and kinetics of processes involving antioxidants, underscoring the relevance of carboxylate compounds in antioxidant analysis (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
furan-2-ylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O5/c16-9-4-8-5-11(15(19)22-13(8)12(17)6-9)14(18)21-7-10-2-1-3-20-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYABOCXYZXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

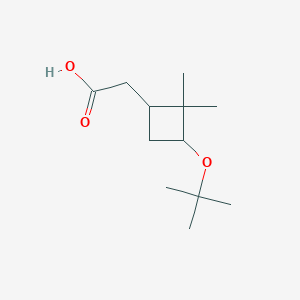
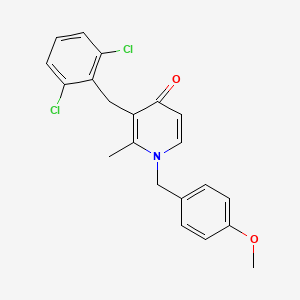
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
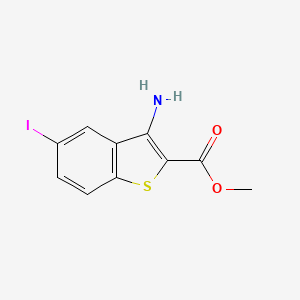
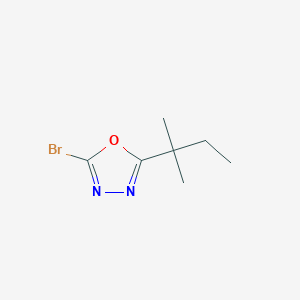
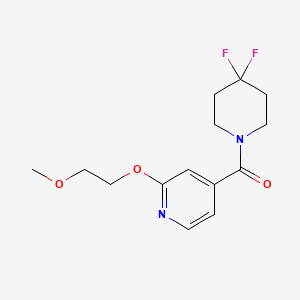
![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)
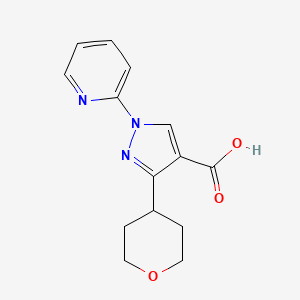
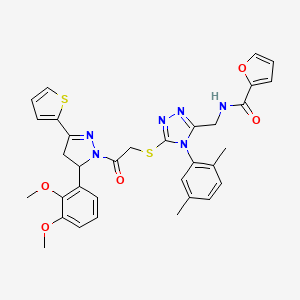
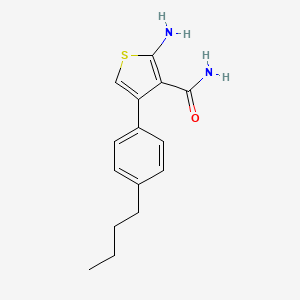
![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)